molecular formula C15H26O2 B1234049 Neryl 2-methylbutyrate CAS No. 51117-19-2

Neryl 2-methylbutyrate

Cat. No.: B1234049
CAS No.: 51117-19-2
M. Wt: 238.37 g/mol
InChI Key: PEQMAZJTEUEQJP-RAXLEYEMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance as a Biological Volatile Organic Compound

As a biological volatile organic compound (VOC), neryl 2-methylbutyrate (B1264701) is naturally produced by certain organisms. It has been identified in the essential oils of plants such as Gerbera piloselloides, alfalfa (Medicago sativa), and red clover (Trifolium pratense). thegoodscentscompany.compherobase.comneist.res.in The characterization of such plant-biosynthesized VOCs has gained importance in recent years, as these reproducible substances show promise for the development of non-biocidal integrated pest management strategies. mdpi.com

The production of neryl 2-methylbutyrate can be influenced by various factors. For instance, in the context of insect pheromones, the rate of production can be relatively low, estimated at approximately 100–300 picograms per male insect per hour in the case of the western flower thrips. akjournals.com

Table 1: Chemical Properties of this compound

Property Value
Molecular Formula C₁₅H₂₆O₂
Molecular Weight 238.37 g/mol
Appearance Colorless to pale yellow clear liquid (est)
Boiling Point 310.00 to 312.00 °C @ 760.00 mm Hg (est)
Flash Point 208.00 °F TCC (97.50 °C) (est)
Water Solubility 0.2633 mg/L @ 25 °C (est)

Data sourced from multiple references. nist.govsmolecule.comflavscents.com

Overview of its Role as a Semiochemical

This compound functions as a semiochemical, a chemical substance that carries a message for communication between organisms. europa.eu Specifically, it is known as an aggregation pheromone for several insect species, most notably the western flower thrips (Frankliniella occidentalis). smolecule.commdpi.com

Research has demonstrated that male western flower thrips produce neryl (S)-2-methylbutanoate to attract both males and females. akjournals.commdpi.com This attraction is dose-dependent, with studies showing significant attraction of female thrips at specific concentrations. smolecule.comresearchgate.net For instance, in Y-olfactometer assays, the aggregation pheromone significantly attracted female western flower thrips at doses of 10 and 100 micrograms. mdpi.comresearchgate.netresearchgate.net The minimal gas-phase concentration of the pheromone required to attract these thrips was found to be 0.027 ng/mL, a concentration at least 100 times lower than that of other tested kairomones. mdpi.comresearchgate.netresearchgate.net

The effectiveness of this compound as an attractant has led to its investigation for use in pest management. smolecule.com When added to traps, neryl (S)-2-methylbutanoate has been shown to significantly increase the capture of western flower thrips. mdpi.comeuropa.eu In one study, its addition to blue sticky roller traps doubled the trap catch, leading to a 73% reduction in adult thrips numbers per flower and a 68% decrease in fruit bronzing. europa.eu This highlights its potential as a tool in integrated pest management programs to monitor and control thrips populations. mdpi.comeuropa.eu

Beyond the western flower thrips, research has explored the role of similar compounds in other thrips species, suggesting a conserved biosynthesis pathway for aggregation pheromones within the Thripidae family. d-nb.info

Table 2: Investigated Semiochemical Effects of this compound on Frankliniella occidentalis

Research Finding Method Outcome Reference
Attraction of female thrips Y-olfactometer assays Significant attraction at 10 and 100 µg doses. mdpi.comresearchgate.netresearchgate.net
Minimal effective concentration Gas-phase concentration measurement 0.027 ng/mL, 100x lower than other kairomones. mdpi.comresearchgate.netresearchgate.net
Efficacy in trapping Blue sticky roller traps in strawberry crops Doubled trap catch, reduced adult thrips by 73%, and fruit bronzing by 68%. europa.eu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51117-19-2

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

[(2Z)-3,7-dimethylocta-2,6-dienyl] 2-methylbutanoate

InChI

InChI=1S/C15H26O2/c1-6-14(5)15(16)17-11-10-13(4)9-7-8-12(2)3/h8,10,14H,6-7,9,11H2,1-5H3/b13-10-

InChI Key

PEQMAZJTEUEQJP-RAXLEYEMSA-N

SMILES

CCC(C)C(=O)OCC=C(C)CCC=C(C)C

Isomeric SMILES

CCC(C)C(=O)OC/C=C(/C)\CCC=C(C)C

Canonical SMILES

CCC(C)C(=O)OCC=C(C)CCC=C(C)C

Other CAS No.

51117-19-2

Synonyms

neryl -(S)-2-methylbutanoate
neryl 2-methylbutanoate

Origin of Product

United States

Natural Occurrence and Biological Origin

in Insect Systems

Identification as an Aggregation Pheromone in Thysanoptera

Neryl 2-methylbutyrate (B1264701) has been identified as a key aggregation pheromone in the insect order Thysanoptera, commonly known as thrips. scispace.com It is produced by adult males and serves to attract both males and females, facilitating the formation of aggregations. scispace.comnih.gov This chemical signal is particularly well-documented in the western flower thrips, Frankliniella occidentalis, a significant agricultural pest. nih.govkeele.ac.ukresearchgate.netakjournals.com In this species, the major component of the male-produced aggregation pheromone is neryl (S)-2-methylbutanoate. scispace.comnih.govakjournals.com Field trials have demonstrated that synthetic neryl (S)-2-methylbutanoate can significantly increase the capture of both male and female F. occidentalis on traps. nih.govcambridge.org The use of this pheromone in conjunction with traps has been shown to enhance pest management strategies. For instance, adding neryl (S)-2-methylbutanoate to blue sticky roller traps doubled the trap catch of F. occidentalis in strawberry crops, leading to a 73% reduction in adult thrips numbers per flower. scispace.comcambridge.org

Another thrips species, Frankliniella intonsa, also utilizes neryl (S)-2-methylbutanoate as a component of its aggregation pheromone, potentially in a two-component blend with (R)-lavandulyl acetate (B1210297). nih.gov While aggregation pheromones have been identified in several species within the Thripidae family, neryl 2-methylbutyrate is a prominent example of a single component pheromone effective in attracting conspecifics. scispace.comnih.govbiorxiv.org

Species-Specific Production and Enantiomeric Distribution

The production of this compound as a pheromone is specific to certain thrips species and is exclusively synthesized by males. nih.gov In Frankliniella occidentalis, two primary compounds have been identified in the headspace volatiles of adult males that are absent in females: neryl (S)-2-methylbutanoate and (R)-lavandulyl acetate. nih.govmdpi.com Neryl (S)-2-methylbutanoate is the major active component responsible for aggregation. nih.govcambridge.org

The biological activity of this pheromone is highly dependent on its stereochemistry. The naturally produced and active form in F. occidentalis is the (S)-enantiomer, neryl (S)-2-methylbutanoate. scispace.comnih.gov Studies have shown that the response to the aggregation pheromone is enantiomer-specific. scispace.comcambridge.org Traps baited with the racemic mixture of neryl 2-methylbutanoate (containing both (S) and (R) enantiomers) caught significantly fewer F. occidentalis than traps baited with the pure (S)-enantiomer, and in some cases, even fewer than unbaited control traps. scispace.comcambridge.orgresearchgate.net This indicates that the (R)-enantiomer may have an inhibitory or repellent effect. The estimated production rate of neryl (S)-2-methylbutanoate by a single male F. occidentalis is very low, in the range of 100–300 picograms per hour. keele.ac.ukakjournals.comresearchgate.net

Biosynthesis and Production in Plant Species

Occurrence in Asteraceae Family Plants (e.g., Artemisia pallens, Achillea species)

This compound is also found as a volatile compound in several plant species, particularly within the Asteraceae family. biorxiv.orgcurrentsci.comnih.gov In Artemisia pallens, commonly known as davana, neryl (S)-2-methylbutanoate is a major constituent of the essential oil extracted from its roots, accounting for approximately 23.55% of the oil's composition. biorxiv.orgbiorxiv.org This compound has also been identified in other Artemisia species, including Artemisia absinthium and Artemisia vulgaris, where it is also a prominent component in the root essential oil. biorxiv.orgbiorxiv.orgbiomedpharmajournal.org The presence of this compound has been reported in the essential oil of Artemisia ordosica as well. nih.gov

The compound is also present, though typically in smaller quantities, in various species of the genus Achillea. For example, it has been detected in the essential oil of Achillea millefolium var. occidentalis and other Achillea species. currentsci.comscispace.com Its presence has been noted in the aerial parts of Achillea nobilis. mdpi.com

Detection in Fruit and Vegetable Volatiles

Beyond the Asteraceae family, this compound has been identified as a volatile component in some fruits and vegetables. For instance, it has been reported in the volatile compounds of alfalfa flowers and pods. nist.gov While not a primary aroma compound, its presence contributes to the complex blend of volatiles that constitute the scent profile of these plant materials.

Organ-Specific Accumulation in Plants (e.g., roots, essential oils)

The accumulation of this compound in plants often exhibits organ-specific patterns. biorxiv.orgnih.gov In Artemisia pallens, this compound is a major component of the essential oil derived specifically from the roots, while the essential oil from the aerial parts is primarily composed of other compounds like cis-davanone. biorxiv.orgbiorxiv.orgresearchgate.net This distinct distribution suggests that the biosynthesis and storage of this compound are localized within the root tissues of this plant. biorxiv.orgbiorxiv.org Similarly, its prominent occurrence in the roots of other Asteraceae species like Achillea collina, A. absinthium, and A. vulgaris further supports the notion of root-specific accumulation. biorxiv.orgbiorxiv.org Essential oils, by their nature, are concentrated extracts of volatile compounds, and thus, when this compound is present in a plant, it is typically detected within the essential oil fraction.

Data Tables

Table 1: Occurrence of this compound in Thysanoptera

Species Compound Role Reference
Frankliniella occidentalis Neryl (S)-2-methylbutanoate Aggregation Pheromone scispace.comnih.gov

Table 2: Plant Species Containing this compound

Family Species Plant Part Reference
Asteraceae Artemisia pallens (Davana) Roots biorxiv.orgbiorxiv.org
Asteraceae Artemisia absinthium Roots biorxiv.orgbiomedpharmajournal.org
Asteraceae Artemisia vulgaris Roots biorxiv.org
Asteraceae Artemisia ordosica Aerial Parts nih.gov
Asteraceae Achillea millefolium Essential Oil currentsci.com
Asteraceae Achillea nobilis Aerial Part mdpi.com

Biosynthetic Pathways and Enzymatic Mechanisms

Elucidation of Precursor Utilization and Metabolic Routes

The carbon skeleton of neryl 2-methylbutyrate (B1264701) is assembled from precursors derived from primary metabolism. The neryl portion originates from the terpenoid biosynthetic pathways, while the 2-methylbutyryl group is a product of branched-chain amino acid catabolism.

Mevalonate (B85504) Pathway (MVA) and Methylerythritol Phosphate (MEP) Pathway Contributions

The biosynthesis of all terpenoids, including the neryl moiety of neryl 2-methylbutyrate, begins with the universal C5 precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP) nih.govd-nb.info. Organisms utilize two primary pathways to produce these building blocks: the mevalonate (MVA) pathway, which operates in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids of plants and some microorganisms nih.govd-nb.infod-nb.info.

In the MVA pathway, acetyl-CoA is converted to IPP through a series of enzymatic steps. Key enzymes in this pathway include HMG-CoA synthase and HMG-CoA reductase researchgate.net. The MEP pathway, on the other hand, uses pyruvate (B1213749) and glyceraldehyde-3-phosphate as initial substrates to form IPP and DMAPP nih.gov.

A hypothetical biosynthetic pathway for neryl (S)-2-methylbutanoate in Frankliniella occidentalis proposes that the initial steps leading to IPP occur via the MVA pathway, starting from acetyl-CoA researchgate.net. This suggests that in this insect, the cytosolic MVA pathway is the primary contributor of precursors for the neryl moiety. In plants, there can be a metabolic crosstalk between the two pathways, where IPP from the plastidial MEP pathway might be transported to the cytosol for sesquiterpene synthesis d-nb.info.

Integration of Branched-Chain Fatty Acid Metabolism for 2-Methylbutyryl Moiety Synthesis

The 2-methylbutyryl portion of this compound is derived from the catabolism of the branched-chain amino acid L-isoleucine nih.govnih.gov. The breakdown of isoleucine generates 2-methylbutyryl-CoA, a key intermediate that serves as the acyl donor in the esterification reaction nih.govreactome.org.

The catabolic pathway of isoleucine involves several enzymatic steps. Initially, isoleucine is converted to (S)-2-keto-3-methylvaleric acid. This intermediate is then oxidatively decarboxylated to form (S)-2-methylbutyryl-CoA researchgate.net. This reaction is catalyzed by the branched-chain α-keto acid dehydrogenase complex frontiersin.org. The resulting 2-methylbutyryl-CoA can then be utilized by specific acyltransferases for the synthesis of esters like this compound nih.gov. In some organisms, an alternative "R-pathway" for isoleucine oxidation exists, which also produces intermediates that can be channeled into volatile ester formation researchgate.net.

Characterization of Key Biosynthetic Enzymes

The final steps in the biosynthesis of this compound are catalyzed by two main classes of enzymes: acyltransferases and prenyltransferases. These enzymes are responsible for the assembly of the final ester from its alcohol and acyl-CoA precursors.

Acyltransferase Activity and Specificity

Alcohol acyltransferases (AATs) are a diverse group of enzymes that catalyze the transfer of an acyl group from an acyl-CoA donor to an alcohol acceptor, forming an ester oup.comresearchgate.net. In the context of this compound synthesis, an AAT facilitates the condensation of neryl alcohol with 2-methylbutyryl-CoA.

Studies on various organisms have shown that AATs exhibit a range of substrate specificities. For instance, in strawberry, the SAAT enzyme prefers medium-chain aliphatic alcohols and various acyl-CoAs but shows insignificant activity with the tertiary monoterpenol linalool (B1675412) oup.comoup.com. The specificity of the AAT involved in this compound biosynthesis is crucial for determining the final product. A predicted methylbutanoic transferase (MBT) has been implicated in the final step of neryl (S)-2-methylbutanoate formation in F. occidentalis researchgate.net.

The general reaction catalyzed by AATs involves a catalytic triad, often Ser-Asp-His, within an α/β hydrolase fold structure researchgate.net. The specificity of the enzyme is determined by the architecture of the active site, which accommodates specific alcohol and acyl-CoA substrates.

Prenyltransferase Involvement in Neryl Moiety Formation

Prenyltransferases, also known as isoprenyl diphosphate synthases (IDSs), are responsible for synthesizing the backbone of terpenoid compounds acs.orgnih.gov. They catalyze the sequential condensation of IPP units with an allylic diphosphate starter molecule, such as DMAPP or geranyl diphosphate (GPP) acs.orgwiley.com.

The formation of the neryl moiety, which is a C10 monoterpene alcohol, begins with the synthesis of its diphosphate precursor, neryl diphosphate (NDP). NDP is a cis-isomer of geranyl diphosphate (GPP). A specific type of prenyltransferase, a cis-prenyltransferase or neryl diphosphate synthase (NDPS), catalyzes the formation of NDP from DMAPP and IPP acs.orgscience.gov. These cis-prenyltransferases are distinct from the more common trans-prenyltransferases that produce GPP nih.gov.

Following the formation of NDP, a terpene synthase (TPS) would be required to hydrolyze the diphosphate group, yielding neryl alcohol. The activity and specificity of this TPS are critical for the production of the correct alcohol precursor for this compound.

Genetic and Molecular Regulation of Biosynthesis

In plants, the expression of genes encoding AATs and TPSs is often developmentally regulated, with transcript levels increasing during fruit ripening or flower development, stages where volatile esters are typically produced in large quantities oup.comoup.com. The promoters of these genes contain regulatory elements that respond to developmental cues and hormonal signals, thereby controlling the temporal and spatial production of volatile compounds.

Gene Expression Profiling of Biosynthetic Enzymes

The production of this compound is dependent on the coordinated expression of numerous genes encoding the necessary biosynthetic enzymes. The hypothetical pathway is divided into three main stages. researchgate.net The first stage involves the conversion of acetyl-CoA to isopentenyl pyrophosphate (IPP), the basic five-carbon building block for terpenes. researchgate.netbiorxiv.org The second stage sees the formation of terpene precursors like geranyl pyrophosphate from IPP. researchgate.net The final stage involves the formation of the this compound ester. researchgate.net

Key genes predicted to be involved in the first two stages of this pathway in F. occidentalis have been identified, and their expression levels have been analyzed across different developmental stages. researchgate.net These genes encode enzymes that are fundamental to the MVA pathway and terpene synthesis. researchgate.netmdpi.com

Table 1: Predicted Genes in the Biosynthetic Pathway of Neryl (S)-2-methylbutanoate in F. occidentalis

This table outlines the key enzymes and their corresponding genes predicted to be involved in the initial stages of Neryl (S)-2-methylbutanoate biosynthesis, based on a hypothetical pathway. researchgate.net

Gene AbbreviationEnzyme NameFunction in Pathway
KTβ-keto thiolaseCatalyzes the initial step in the mevalonate pathway.
HMGSHMG-CoA synthaseSynthesizes HMG-CoA, a key intermediate.
HMGRHMG-CoA reductaseA rate-limiting enzyme in the mevalonate pathway. nih.gov
MKMevalonate kinasePhosphorylates mevalonate.
PMKPhosphomevalonate kinaseCatalyzes the second phosphorylation step.
PPMDPyrophosphomevalonate decarboxylaseConverts mevalonate pyrophosphate to IPP.
IPPIIsopentenyl pyrophosphate isomeraseInterconverts IPP and DMAPP. biorxiv.org
PTPrenyl transferaseSynthesizes larger prenyl diphosphates like GPP. biorxiv.org

Expression profiling reveals that the genes responsible for these enzymes are differentially expressed in the larva, pupa, and adult stages of F. occidentalis, indicating developmental regulation of the pheromone biosynthesis. researchgate.net

Role of Pheromone Biosynthesis-Activating Neuropeptides (PBANs) in Insects

The biosynthesis of sex and aggregation pheromones in many insects is not continuous but is instead tightly regulated by neuropeptides. nih.govwikipedia.org The Pheromone Biosynthesis-Activating Neuropeptide (PBAN) family is a major group of neurohormones that stimulate this process. frontiersin.orgkoreascience.kr These peptides are characterized by a conserved C-terminal amino acid sequence, FXPRLamide, which is essential for their biological activity. nih.govfrontiersin.org

In moths, PBAN is released from the subesophageal ganglion into the hemolymph, where it travels to the pheromone glands and binds to a G-protein coupled receptor. wikipedia.orgpnas.org This binding event triggers a signal transduction cascade, leading to an increase in intracellular calcium, which in turn activates key enzymes in the pheromone biosynthetic pathway. wikipedia.org

While initially discovered and extensively studied in moths for their role in sex pheromone production, the function of PBANs has been identified in other contexts. nih.govresearchgate.net Research has demonstrated that a PBAN-like peptide plays a crucial role in regulating the production of the aggregation pheromone in F. occidentalis, which includes this compound. frontiersin.orgresearchgate.net Studies have shown that injecting synthetic PBAN into both male and female F. occidentalis elevates the production of the aggregation pheromone components. researchgate.net This indicates that PBAN acts as a key hormonal trigger, stimulating the biosynthetic machinery responsible for producing this compound in this species. researchgate.net

RNA Interference (RNAi) Approaches to Elucidate Gene Function

Table 2: Effect of Biosynthetic Gene Knockdown on Neryl (S)-2-methylbutanoate (NMB) Production in Male F. occidentalis

Target Gene (dsRNA)Approximate NMB Production (ng/male)Percentage Reduction vs. Control
Control (dsCON)~1.250%
KT~0.30~76%
HMGS~0.40~68%
HMGR~0.35~72%
MK~0.45~64%
PMK~0.50~60%
PPMD~0.55~56%
IPPI~0.40~68%
PT~0.25~80%

Table 3: Effect of PBAN Gene Knockdown on Neryl (S)-2-methylbutanoate (NMB) Production in Male F. occidentalis

TreatmentApproximate NMB Production (ng/male)Percentage Reduction vs. Control
Control (dsCON)~1.60%
dsPBAN~0.5~69%

Chemical Synthesis Methodologies for Research Applications

Total Synthesis Strategies

Total synthesis provides reliable routes to neryl 2-methylbutyrate (B1264701), primarily through the formation of an ester linkage between its constituent alcohol (nerol) and carboxylic acid (2-methylbutyric acid).

The most direct chemical route to neryl 2-methylbutyrate is through esterification. smolecule.com This typically involves the reaction of nerol (B1678202) with 2-methylbutyric acid. In its most basic form, this reaction can be facilitated by a strong acid catalyst, such as sulfuric acid, under reflux conditions to drive the equilibrium towards the ester product. smolecule.com

For research applications requiring higher yields and milder conditions, coupling agents are often employed. A common and effective method is the Steglich esterification, which utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-N,N'-dimethylaminopyridine (DMAP) as a catalyst. This approach activates the carboxylic acid, allowing the reaction with nerol to proceed efficiently at or below room temperature, thus minimizing potential side reactions like dehydration or isomerization of the acid-sensitive nerol. nih.gov

The specific stereoisomer, neryl (S)-2-methylbutanoate, is a known aggregation pheromone for the Western Flower Thrips (Frankliniella occidentalis), making its stereoselective synthesis crucial for ecological research and pest management applications. nih.govnih.gov The synthesis specifically targets the (S)-enantiomer by using the corresponding chiral starting material.

A documented procedure for synthesizing this specific isomer involves dissolving nerol and (S)-2-methylbutanoic acid in a solvent like dichloromethane. nih.gov The reaction is performed in an ice bath to control the temperature. nih.gov The coupling agent N,N'-dicyclohexylcarbodiimide (DCC) is added portion-wise to the stirred mixture, which also contains a catalytic amount of 4-N,N'-dimethylaminopyridine (DMAP). nih.gov The reaction is allowed to proceed to completion at room temperature over several hours. nih.gov This method successfully produces the target chiral ester, neryl (S)-2-methylbutanoate. nih.gov

Table 1: Reagents and Conditions for Stereoselective Synthesis of Neryl (S)-2-methylbutyrate nih.gov
Reactant/ReagentRoleSolventConditions
NerolAlcohol SubstrateDichloromethaneInitial cooling (ice bath), then 3 hours at room temperature
(S)-2-methylbutanoic acidAcid Substrate (Chiral)
N,N'-Dicyclohexylcarbodiimide (DCC)Coupling Agent
4-N,N'-dimethylaminopyridine (DMAP)Catalyst

Esterification Reactions and Optimizations

Chemoenzymatic and Biocatalytic Approaches

In line with the principles of green chemistry, chemoenzymatic and biocatalytic methods have emerged as environmentally friendly alternatives to traditional chemical synthesis. researchgate.net These approaches utilize enzymes, most commonly lipases, to catalyze the esterification process under mild conditions. smolecule.comresearchgate.net

Enzymatic synthesis of neryl esters can be achieved through either direct esterification of nerol with the corresponding acid or via transesterification. smolecule.comscielo.br The use of immobilized lipases, such as Candida antarctica lipase (B570770) B (often available commercially as Novozym 435), is particularly advantageous. researchgate.netscirp.org Immobilization allows for easy separation of the catalyst from the reaction mixture and enhances enzyme stability, permitting reuse over multiple cycles. researchgate.net

While specific optimization data for this compound is not extensively detailed, studies on the closely related neryl acetate (B1210297) provide a strong model for the process. scirp.orgscirp.org Research on neryl acetate synthesis has shown that high conversion rates (over 90%) can be achieved by optimizing key parameters such as the molar ratio of substrates, enzyme concentration, and temperature. scirp.org These reactions are often performed in solvent-free systems, which reduces production costs and simplifies downstream processing. scirp.org The enzymatic route is favored in the flavor and fragrance industry because it avoids the harsh chemicals and high temperatures that can lead to undesirable by-products, ensuring a "natural" label for the final product. scielo.brscirp.org

Table 2: Example of Optimized Parameters for Enzymatic Synthesis of a Neryl Ester (Neryl Acetate) scirp.org
ParameterOptimized ValueCatalystReaction Type
Molar Ratio (Nerol:Acyl Donor)1:12.6Novozyme 435 (Immobilized Candida antarctica lipase B)Transesterification
Enzyme Loading2.6% (w/w)
Temperature52.7°C

Advanced Analytical Techniques for Characterization and Quantification

Chromatographic Separation and Detection

Chromatography, particularly in the gas phase, remains the cornerstone for the analysis of volatile esters like neryl 2-methylbutyrate (B1264701). The choice of column, detector, and chromatographic method is critical for achieving the desired selectivity and sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography coupled with mass spectrometry (GC-MS) is the most widely employed technique for the identification and semi-quantification of neryl 2-methylbutyrate in volatile fractions of natural products. currentsci.comfrontiersin.orgscielo.br In this method, the sample is volatilized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. The separated compounds then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," which allows for structural elucidation and identification by comparison with mass spectral libraries (like NIST) and retention indices. nist.gov

Research has documented the presence of this compound in the essential oils of various plant species. For example, it has been identified as a component in the essential oil of Gerbera piloselloides, where it was detected at a retention time of 19.403 minutes. frontiersin.org Similarly, it was found in the essential oil of Artemisia lancea and in Achillea millefolium (Yarrow). currentsci.comscielo.br The use of retention indices (RI), calculated relative to a series of n-alkanes, provides a more robust identification parameter than retention time alone, as it is less susceptible to variations in chromatographic conditions.

Table 1: Detection of this compound in Plant Essential Oils by GC-MS

Plant Species Retention Index (RI) Reference
Artemisia lancea 1566 scielo.br

Comprehensive Two-Dimensional Gas Chromatography (GCxGC-MS) for Complex Matrices

While single-dimension GC-MS is powerful, its separation capacity can be limited when analyzing highly complex samples like essential oils, where hundreds of compounds may be present. mdpi.com Comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry offers significantly enhanced separation power. mdpi.comnih.gov This technique utilizes two columns with different stationary phase selectivities (e.g., nonpolar followed by polar) connected by a modulator. nih.gov The modulator traps fractions from the first dimension (¹D) column and re-injects them as sharp pulses onto the second dimension (²D) column for a rapid, secondary separation.

The result is a structured, two-dimensional chromatogram that separates compounds based on two independent properties, greatly reducing the likelihood of co-elution. nih.govresearchgate.net This is particularly advantageous for resolving isomers, such as this compound from geranyl 2-methylbutyrate, which may be difficult to separate on a single column. figshare.com The increased peak capacity and improved resolution of GCxGC-MS allow for a more detailed and accurate volatile profile of complex matrices, ensuring that minor components like this compound are not overlooked or misidentified. nih.govresearchgate.net

Enantioselective Gas Chromatography for Chiral Analysis

This compound possesses a chiral center in its 2-methylbutyrate moiety, meaning it can exist as two non-superimposable mirror images or enantiomers: (R)- and (S)-neryl 2-methylbutanoate. nist.gov The biological properties and sensory perception of chiral molecules can differ significantly between enantiomers. Enantioselective gas chromatography is a specialized technique used to separate these chiral isomers. tesisenred.net

This method employs a chiral stationary phase (CSP), often based on modified cyclodextrins, which forms transient, diastereomeric complexes with the enantiomers. tesisenred.net The differing stability of these complexes results in different retention times for each enantiomer, allowing for their separation and quantification. While direct enantioselective analysis of this compound is not extensively documented in readily available literature, the technique has been successfully applied to determine the enantiomeric distribution of other chiral monoterpenoids and esters in essential oils, such as those from Achillea millefolium. currentsci.com This established methodology is directly applicable to resolving the enantiomers of this compound to investigate their natural distribution and potential biological significance.

Spectroscopic Characterization Methods

While chromatography is essential for separation, spectroscopy provides definitive structural information. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are key methods for confirming the identity and structure of isolated compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound. d-nb.infonih.gov By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) would confirm the number of different types of protons and their neighboring environments. Key signals would include those for the vinylic protons, the methylene (B1212753) protons adjacent to the ester oxygen, and the various methyl groups. The coupling patterns and chemical shifts would help confirm the (Z)-geometry of the double bond at the C2-C3 position, a defining feature of the neryl moiety.

¹³C NMR provides information on the carbon skeleton. It would show distinct signals for the ester carbonyl carbon (~176 ppm), the olefinic carbons of the two double bonds, and the aliphatic carbons of the neryl and 2-methylbutyrate portions.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be used to establish connectivity between protons and carbons, confirming the precise assembly of the neryl and 2-methylbutyrate units through the ester linkage. nih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. d-nb.info For this compound, the IR spectrum would be dominated by characteristic absorption bands confirming its identity as an unsaturated ester.

The most prominent features in the IR spectrum would include:

A strong, sharp absorption band corresponding to the ester carbonyl (C=O) stretching vibration , typically appearing in the region of 1735-1750 cm⁻¹ .

Stretching vibrations for C-O bonds of the ester group, which would appear in the fingerprint region between 1000-1300 cm⁻¹ .

Absorption bands corresponding to C=C stretching from the two double bonds in the neryl group, expected around 1670 cm⁻¹ .

Stretching vibrations for sp² C-H (vinylic) and sp³ C-H (aliphatic) bonds, typically appearing just above and below 3000 cm⁻¹, respectively.

These characteristic bands provide clear evidence of the ester functionality and olefinic nature of the compound. fao.org

The accurate characterization and quantification of volatile compounds like this compound are crucial for understanding their roles in various biological and chemical systems. Advanced analytical techniques are employed to isolate and measure these compounds, often present in complex matrices at trace levels. Sample preparation is a critical first step that significantly influences the sensitivity and accuracy of the subsequent analysis. Methodologies such as headspace solid-phase microextraction (HS-SPME) and dynamic headspace collection are pivotal for the analysis of volatile and semi-volatile organic compounds.

Headspace Solid Phase Microextraction (HS-SPME) Techniques

Headspace solid-phase microextraction (HS-SPME) is a solvent-free, rapid, and sensitive sample preparation technique widely used for the extraction of volatile and semi-volatile compounds from solid, liquid, and gaseous samples. frontiersin.org The method involves exposing a fused silica (B1680970) fiber, coated with a stationary phase, to the headspace (the gas phase) above the sample. asianpubs.org Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. After an equilibrium or pre-equilibrium period, the fiber is withdrawn and transferred to the injection port of a gas chromatograph (GC) for thermal desorption and analysis. asianpubs.orgnih.gov

The choice of fiber coating is critical and depends on the polarity and volatility of the target analytes. d-nb.info Common coatings include polydimethylsiloxane (B3030410) (PDMS) for nonpolar compounds and mixed phases like divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) for a broader range of volatiles. scielo.br HS-SPME has been successfully applied in the analysis of floral scents, pheromones, and essential oils. asianpubs.org

In the context of this compound, HS-SPME has been a key technique for its identification and quantification as an insect pheromone. For instance, it was used to analyze the headspace volatiles produced by male Western Flower Thrips, Frankliniella occidentalis. keele.ac.uk This analysis led to the identification of Neryl (S)-2-methylbutanoate as a major component of its aggregation pheromone. keele.ac.ukmdpi.com By combining HS-SPME with gas chromatography-flame ionization detection (GC-FID), researchers were able to estimate the production rate of the compound by the insects. keele.ac.uk

Table 1: Application of HS-SPME in the Analysis of this compound

Matrix/OrganismAnalytical GoalHS-SPME Coupled withKey FindingsReference(s)
Western Flower Thrips (Frankliniella occidentalis)Identification and quantification of male-produced aggregation pheromone.GC-FID, GC-MSIdentified Neryl (S)-2-methylbutanoate. Estimated production rate of 0.1-0.3 ng per male per hour. keele.ac.uk
Alfalfa Thrips (Odontothrips loti)Collection of headspace volatiles from male adults for pheromone identification.GC-MSIdentified (R)-lavandulyl (R)-2-methylbutanoate as the active pheromone, structurally related to Neryl (S)-2-methylbutanoate.

Dynamic Headspace Collection and Trapping for Release Rate Determination

Dynamic headspace collection, also known as purge-and-trap, is another powerful technique for collecting volatile organic compounds (VOCs). Unlike the static nature of HS-SPME, this method involves actively passing a purified, inert gas (such as nitrogen or air) over or through the sample. nih.gov The gas strips the volatile compounds from the sample's headspace, and the mixture is then passed through a trap containing one or more adsorbent materials (e.g., Tenax, activated charcoal, or porous polymers). asianpubs.org The trapped analytes are subsequently eluted with a solvent or thermally desorbed for GC or GC-MS analysis. This technique is particularly useful for determining the release rates of volatiles and for collecting larger sample amounts from low-emission sources. researchgate.net

This methodology has been instrumental in determining the gas-phase concentrations of Neryl (S)-2-methylbutanoate relevant to insect behavior. In a study evaluating the olfactory responses of the Western Flower Thrips, dynamic headspace cells were used to measure the release rates of the pheromone. researchgate.netnih.govresearchgate.net The compound was loaded onto filter paper inside the cells, and the volatiles were collected from the headspace using solid-phase extraction (SPE) cartridges. mdpi.comresearchgate.net The collected compounds were then analyzed by a triple quadrupole GC-MS/MS system. researchgate.netnih.govresearchgate.net This approach allowed for the precise calculation of the gas-phase concentration of Neryl (S)-2-methylbutanoate, which was found to attract female thrips at concentrations as low as 0.027 ng/mL. researchgate.netnih.govresearchgate.net This concentration was significantly lower—by at least 100 times—than that of other tested kairomones, highlighting the compound's high potency. nih.gov

Table 2: Dynamic Headspace Analysis for Release Rate Determination of Neryl (S)-2-methylbutanoate

Sample SetupCollection MethodAnalytical TechniqueMeasured ParameterFindingReference(s)
Neryl (S)-2-methylbutanoate loaded on filter paper in dynamic headspace cells.Volatiles collected from headspace using dried solid-phase extraction (SPE) cartridges for 50 minutes.Triple Quadrupole GC-MS/MSGas-phase concentrationThe minimal gas-phase concentration required to attract female F. occidentalis was 0.027 ng/mL. researchgate.netnih.govresearchgate.net

Biological and Ecological Functions

Role in Insect Chemical Communication

Neryl 2-methylbutyrate (B1264701) is a well-documented semiochemical, a chemical substance that carries a message, in the world of insects. Its primary role in this context is as a component of aggregation pheromones, which draw individuals of the same species together for purposes such as mating and resource exploitation.

Aggregation Behavior and Conspecific Attraction

Research has firmly established neryl 2-methylbutyrate as a male-produced aggregation pheromone for the western flower thrips, Frankliniella occidentalis, and the closely related Frankliniella intonsa. cambridge.orgscispace.comcambridge.orgnih.govresearchgate.netresearchgate.netentomology2.or.kr The (S)-enantiomer of this compound, specifically neryl (S)-2-methylbutanoate, is the biologically active component that attracts both males and females of these species. cambridge.orgscispace.comnih.gov This attraction to the pheromone is crucial for the formation of mating aggregations. nih.gov While both sexes are drawn to these aggregations, they are predominantly composed of males, with females arriving, mating, and then departing. nih.gov

The production of this compound has been identified in the headspace volatiles of male F. occidentalis, while it is absent in females. researchgate.net This male-specific production underscores its role in initiating the aggregation process. The pheromone is likely produced in the sternal glands of the male thrips.

The discovery of this compound as an aggregation pheromone has significant implications for pest management, as it can be used in monitoring and mass trapping strategies for these economically important agricultural pests. scispace.com

Enantiomeric Specificity in Olfactory Reception and Behavioral Response

The biological activity of this compound is highly dependent on its stereochemistry, demonstrating a remarkable degree of enantiomeric specificity in the olfactory reception and behavioral response of thrips. The naturally produced and active form of the pheromone is the (S)-enantiomer, neryl (S)-2-methylbutanoate. cambridge.orgscispace.com

Studies have shown that the response of F. occidentalis to the aggregation pheromone is enantiomer-specific. cambridge.orgscispace.com In fact, the presence of the (R)-enantiomer can have a neutral or even a negative effect on attraction. Traps baited with a racemic mixture of this compound, containing equal amounts of the (S) and (R) enantiomers, were found to catch significantly fewer F. occidentalis than traps baited with the pure (S)-enantiomer alone. cambridge.org This indicates that the (R)-enantiomer may interfere with the perception of the active (S)-enantiomer at the receptor level or elicit a different behavioral response. This high degree of specificity highlights the finely tuned nature of insect chemoreception.

Dose-Response Relationships in Behavioral Assays (e.g., Y-Olfactometry, Field Trials)

The attraction of thrips to this compound is dose-dependent, a phenomenon that has been characterized through various behavioral assays, most notably Y-tube olfactometry and field trapping experiments. mdpi.comnih.govresearchgate.netresearchgate.netresearchgate.net These studies reveal that there is an optimal concentration range for attraction, with doses that are too low being ineffective and doses that are too high potentially leading to a reduced or even repellent response.

In Y-olfactometer assays, female Frankliniella occidentalis have shown a significant attraction to neryl (S)-2-methylbutanoate at loadings of 10 and 100 micrograms (µg), with the proportion of females attracted reaching as high as 77.3% at the 100 µg dose. mdpi.comnih.gov When considering the gas-phase concentrations, the minimal concentration of the pheromone required to attract female thrips was found to be 0.027 nanograms per milliliter (ng/mL), which was at least 100 times lower than that of other tested kairomones. nih.govresearchgate.netresearchgate.net This demonstrates the high sensitivity of thrips to their aggregation pheromone.

Field trials have also confirmed the dose-dependent nature of attraction. The addition of neryl (S)-2-methylbutanoate to traps has been shown to significantly increase the capture of F. occidentalis. mdpi.comwindows.net For instance, integrating the pheromone into blue traps at medium and low doses captured up to 1.5 times more thrips in cucumber crops than traps without the pheromone. mdpi.com However, the effectiveness of the pheromone can be influenced by environmental factors such as temperature and the presence of competing plant volatiles. windows.net

Behavioral Assay Insect Species Compound Effective Doses/Concentrations Key Findings Citations
Y-tube OlfactometerFrankliniella occidentalis (females)Neryl (S)-2-methylbutanoate10 µg and 100 µgSignificant attraction observed at these doses. mdpi.comnih.gov
Y-tube OlfactometerFrankliniella occidentalis (females)Neryl (S)-2-methylbutanoate0.027 ng/mL (gas-phase)Minimal effective concentration for attraction. nih.govresearchgate.netresearchgate.net
Field Trials (Cucumber)Frankliniella occidentalisNeryl (S)-2-methylbutanoateMedium and low dosesIncreased trap captures by up to 1.5 times. mdpi.com
Field Trials (Strawberry)Frankliniella occidentalisNeryl (S)-2-methylbutanoateNot specifiedIncreased trap catches by 1.2 to 1.6 times. windows.net

Interactions with Other Semiochemicals (Kairomones, Synergists, Antagonists)

The behavioral response of insects to this compound is often modulated by the presence of other semiochemicals, including kairomones (chemicals that benefit the receiver but not the emitter), synergists (compounds that enhance the effect of the pheromone), and antagonists (compounds that inhibit the effect of the pheromone).

In Frankliniella occidentalis and F. intonsa, neryl (S)-2-methylbutanoate is a major component of the aggregation pheromone, often found in conjunction with another male-produced volatile, (R)-lavandulyl acetate (B1210297). cambridge.orgresearchgate.netresearchgate.net While neryl (S)-2-methylbutanoate is the primary attractant, the ratio of these two compounds can be species-specific and influence the specificity of the pheromonal signal. cambridge.orgresearchgate.net

This compound is also used in combination with plant-derived kairomones to enhance the trapping of thrips. For example, it has been tested with known thrips attractants such as methyl isonicotinate (B8489971) and p-anisaldehyde. mdpi.comwindows.netnih.govdergipark.org.tr While a synergistic effect, where the combination is more attractive than the sum of the individual components, has not always been observed, the combined use of the pheromone and kairomones can lead to increased trap catches. windows.net For instance, in UK strawberry crops, the addition of neryl (S)-2-methylbutanoate or the plant volatile methyl isonicotinate to traps led to a small increase in catches, but no synergistic response was noted. windows.net

Interestingly, the aggregation pheromone of thrips, including this compound, can act as a kairomone for their natural enemies. The predatory bug Orius laevigatus is attracted to a specific blend of (R)-lavandulyl acetate and neryl (S)-2-methylbutanoate, the aggregation pheromone of its prey, F. occidentalis. researchgate.netfrontiersin.orgmdpi.com This highlights the complex web of chemical communication in ecosystems, where a pheromone for one species can be a dinner bell for another. Conversely, some studies have shown that certain semiochemicals can have an antagonistic effect. For example, the presence of certain compounds can reduce the response of natural enemies to the pheromone blend. researchgate.net

Interacting Semiochemical Type of Interaction Affected Insect Species Observed Effect Citations
(R)-lavandulyl acetatePheromone componentFrankliniella occidentalis, F. intonsaSpecies-specific ratios influence attraction. cambridge.orgresearchgate.netresearchgate.net
Methyl isonicotinateKairomoneFrankliniella occidentalisAdditive effect on trap catches, no clear synergism. windows.netnih.gov
p-AnisaldehydeKairomoneFrankliniella occidentalisTested in conjunction with the pheromone. mdpi.com
Neryl (S)-2-methylbutanoate & (R)-lavandulyl acetate blendKairomoneOrius laevigatus (predator)Attraction of the predator to its prey's pheromone. researchgate.netfrontiersin.orgmdpi.com
Methyl salicylate (B1505791) (HIPV)KairomoneOrius insidiosus (predator)Neryl (S)-2-methylbutanoate lures also attract this predator. nih.gov

Plant-Mediated Ecological Interactions

Beyond its role in direct insect-to-insect communication, this compound is also involved in the broader ecological interactions mediated by plants. It can be a component of a plant's own volatile emissions, which can be influenced by factors such as herbivory.

Involvement in Herbivore-Induced Plant Volatiles (HIPVs)

This compound has been identified as a constituent of the essential oils and volatile emissions of several plant species, including those in the Asteraceae family such as Artemisia pallens. biorxiv.org While its presence in healthy plants is established, its specific role in the context of herbivore-induced plant volatiles (HIPVs) is an area of ongoing research. HIPVs are chemicals released by plants in response to damage from herbivores, and they can serve various functions, including attracting natural enemies of the herbivores and deterring further herbivory.

Studies have investigated the use of neryl (S)-2-methylbutanoate in conjunction with known HIPVs, such as methyl salicylate, for pest management. nih.govresearchgate.net For example, traps baited with methyl salicylate were found to attract the thrips species Frankliniella tritici, and the use of such HIPVs is a strategy to attract natural enemies to crops. researchgate.net The aggregation pheromone neryl (S)-2-methylbutanoate is also known to attract predatory insects that use it as a kairomone to locate their thrips prey. nih.gov This suggests a complex interplay where both the insect-produced pheromone and plant-produced defense signals can influence the behavior of multiple trophic levels in an ecosystem.

While there is evidence of this compound being a component of plant volatiles and its ecological effects in combination with HIPVs, direct evidence demonstrating that the emission of this compound from a plant is specifically induced or increased as a result of herbivore feeding is still an emerging area of investigation.

Volatile Emission Profiles in Response to Biotic and Abiotic Stresses

Plants are known to alter their emission of volatile organic compounds (VOCs) in response to both biotic stresses, such as herbivore attacks, and abiotic stresses like changes in light, temperature, or water availability. nih.govnih.govresearchgate.netacs.org While direct studies extensively detailing the stress-induced emission of this compound from plants are limited, the compound belongs to the terpene family, a class of molecules central to plant defense. biorxiv.org

Research on various plant species provides insight into this process:

Biotic Stress: Herbivory-induced changes in the VOC profiles of Alstroemeria cultivars have been observed, which can in turn affect the occurrence of pests like thrips. nih.gov Similarly, resistant soybean cultivars alter their volatile emissions, including compounds like (E,E)-α-farnesene and methyl salicylate, in response to herbivory, which attracts egg parasitoids. nih.gov This demonstrates the principle that biotic stress induces specific volatile blends to mediate ecological interactions.

Abiotic Stress: In Stevia rebaudiana, the transcript levels of terpene synthase (TPS) genes, which are responsible for producing a wide array of terpenoids, are highly responsive to various environmental stresses. nih.gov

Constitutive Production: In some plants, this compound is a significant, constitutively produced compound. For example, it is a primary component (23.55%) of the essential oil hydro-distilled from the roots of Davana (Artemisia pallens), a plant in the Asteraceae family. biorxiv.org The paper notes that volatile terpenes play crucial roles in protecting plants against a variety of stresses. biorxiv.org

These findings collectively suggest that the production and emission of terpenes, including this compound, are integral to a plant's response to its environment, forming a key part of its chemical defense and signaling arsenal.

Olfactory Receptor Mechanisms

Binding Interactions with Insect Odorant-Binding Proteins (OBPs) and Chemosensory Proteins (CSPs)

The initial step in insect olfaction involves the capture and transport of airborne odorant molecules, like this compound, to the olfactory receptors on nerve cells. This crucial transport role is performed by small, soluble proteins found in the lymph of the insect's chemosensilla: odorant-binding proteins (OBPs) and chemosensory proteins (CSPs). nih.govfrontiersin.orgnih.gov These proteins bind to hydrophobic odorants and transport them through the aqueous environment to the receptors. nih.gov

For insects that use this compound as a pheromone, specific OBPs and CSPs have been identified that show a distinct affinity for this compound. In a comparative study of two closely related thrips species, Frankliniella occidentalis and Frankliniella intonsa, which both use neryl (S)-2-methylbutanoate as their major aggregation pheromone, researchers identified several proteins likely involved in its detection. nih.govnih.gov

Through antennal transcriptome analysis and gene expression profiling, specific proteins were pinpointed. nih.govnih.gov The research strongly suggests that the orthologous protein pairs FoccOBP4/FintOBP4, FoccOBP6/FintOBP6, and FoccCSP2/FintCSP2 are responsible for binding and transporting neryl (S)-2-methylbutanoate in these thrips species. nih.govnih.govacs.org These findings provide a molecular basis for understanding how these insects specifically recognize a key component of their chemical communication system.

Molecular Docking and Computational Prediction of Ligand-Protein Interactions

To further investigate the interactions between this compound and the identified binding proteins, researchers employ computational methods like molecular docking. nih.gov This technique predicts the preferred orientation of a ligand (the odorant) when bound to a protein's binding pocket and estimates the strength of the interaction, often expressed as binding energy. nih.govnih.gov A lower binding energy typically indicates a more stable and favorable interaction.

Molecular docking simulations were performed for neryl (S)-2-methylbutanoate with the OBPs and CSPs identified in F. occidentalis and F. intonsa. The results of these computational studies corroborated the findings from gene expression analysis. nih.govnih.gov The docking simulations revealed that specific protein pairs had low binding energy when interacting with neryl (S)-2-methylbutanoate, supporting their role as its dedicated transporters. nih.govnih.gov

Table 2: Predicted Ligand-Protein Interactions for Neryl (S)-2-methylbutanoate via Molecular Docking

Insect SpeciesProteinPredicted LigandSupporting Evidence
Frankliniella occidentalis / F. intonsaFoccOBP4 / FintOBP4Neryl (S)-2-methylbutanoateLower binding energy in docking simulations nih.govnih.gov
Frankliniella occidentalis / F. intonsaFoccOBP6 / FintOBP6Neryl (S)-2-methylbutanoateLower binding energy in docking simulations nih.govnih.gov
Frankliniella occidentalis / F. intonsaFoccCSP2 / FintCSP2Neryl (S)-2-methylbutanoateLower binding energy in docking simulations nih.govnih.gov

These computational predictions are invaluable for understanding the molecular mechanisms of pheromone reception and provide a strong foundation for further functional studies. nih.govacs.org

Structure Activity Relationship Sar Studies

Impact of Stereochemistry on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of neryl 2-methylbutyrate (B1264701). The molecule contains chiral centers and a double bond capable of cis-trans isomerism, leading to several possible stereoisomers. The specific stereoisomer, neryl (S)-2-methylbutanoate, has been identified as a key component of the aggregation pheromone in certain insect species. nist.govmdpi.comnih.gov

The "neryl" portion of the name refers to the (Z)-isomer of the 3,7-dimethylocta-2,6-dien-1-ol (nerol) moiety, as opposed to the (E)-isomer, which would be geranyl. nist.govflavscents.com Furthermore, the 2-methylbutyrate portion of the ester contains a chiral center at the second carbon. Research has specifically identified the (S)-enantiomer as the biologically active form in the context of insect pheromones. mdpi.comnih.gov

For instance, neryl (S)-2-methylbutanoate is a major component of the male-produced aggregation pheromone of the western flower thrips (Frankliniella occidentalis). mdpi.comthegoodscentscompany.com The specific combination of the (Z) configuration at the double bond of the nerol (B1678202) portion and the (S) configuration at the chiral center of the 2-methylbutyrate moiety is critical for its function. While other stereoisomers exist, such as geranyl (E)-2-methylbutanoate or neryl (R)-2-methylbutanoate, it is the (S)-form of the neryl ester that elicits the specific aggregation behavior in this species. nist.govmdpi.com This high degree of stereospecificity indicates that the olfactory receptors of the thrips are finely tuned to the precise three-dimensional shape of the neryl (S)-2-methylbutanoate molecule.

Table 1: Stereoisomers of 2-methylbutanoate Esters and Their Relevance

Isomer NameConfigurationBiological Context
Neryl (S)-2-methylbutanoate(Z)-alkene, (S)-chiral centerActive aggregation pheromone component in Frankliniella occidentalis. mdpi.commdpi.com
Neryl (R)-2-methylbutanoate(Z)-alkene, (R)-chiral centerNot specified as the primary active pheromone component.
Geranyl (S)-2-methylbutanoate(E)-alkene, (S)-chiral centerA stereoisomer of the active pheromone. nist.gov
Geranyl (R)-2-methylbutanoate(E)-alkene, (R)-chiral centerNot specified as the primary active pheromone component.

Correlating Structural Modifications with Olfactory and Behavioral Responses

The behavioral response of insects to neryl 2-methylbutyrate is highly dependent not only on its intrinsic structure but also on its presence and ratio relative to other compounds. This illustrates a key principle of SAR in chemical ecology: the biological message often lies in a specific chemical blend rather than a single molecule.

Neryl (S)-2-methylbutanoate is one of two major components of the aggregation pheromone of Frankliniella occidentalis and the closely related Frankliniella intonsa. mdpi.com The other key compound is (R)-lavandulyl acetate (B1210297). While neryl (S)-2-methylbutanoate alone can attract both male and female western flower thrips, its interaction with (R)-lavandulyl acetate reveals a more complex SAR. mdpi.com The two thrips species, F. occidentalis and F. intonsa, utilize the same two compounds for their aggregation pheromone but in different ratios, which likely contributes to species recognition and reproductive isolation. mdpi.com

The impact of structural combinations extends to inter-species communication, such as between prey and predator. The predatory bug Orius laevigatus, a natural enemy of thrips, does not respond to either neryl (S)-2-methylbutanoate or (R)-lavandulyl acetate when presented individually. plos.orgresearchgate.net However, when the two compounds are offered as a blend, they become a potent kairomone, significantly attracting both adult and nymphal predators. researchgate.net A blend with a 1:2.3 ratio of (R)-lavandulyl acetate to neryl (S)-2-methylbutanoate was found to be attractive to both nymphs and adults of the predator. researchgate.net This demonstrates that the biological activity (attraction of the predator) is an emergent property of the specific chemical mixture, a crucial aspect of the structure-activity relationship in this ecological context.

Studies comparing neryl (S)-2-methylbutanoate with other known kairomones, such as p-anisaldehyde and methyl isonicotinate (B8489971), have shown that the pheromone is significantly more effective at attracting female western flower thrips, and at much lower concentrations. mdpi.comresearchgate.net This highlights the high sensitivity and specificity of the thrips' olfactory system for its own pheromone structure compared to other structurally different attractants.

Table 2: Behavioral Responses to Neryl (S)-2-methylbutanoate and Related Compounds

OrganismCompound(s)Observed Behavioral Response
Frankliniella occidentalis (Western Flower Thrips)Neryl (S)-2-methylbutanoate (alone)Attraction of both males and females. mdpi.com
Frankliniella occidentalisBlend of Neryl (S)-2-methylbutanoate and (R)-lavandulyl acetateAggregation behavior; optimal blend ratio is approximately 1:8. mdpi.com
Frankliniella intonsaBlend of Neryl (S)-2-methylbutanoate and (R)-lavandulyl acetateAggregation behavior; optimal blend ratio is approximately 1:4. mdpi.com
Orius laevigatus (Predatory Bug)Neryl (S)-2-methylbutanoate (alone)No significant attraction. plos.orgresearchgate.net
Orius laevigatus(R)-lavandulyl acetate (alone)No significant attraction. researchgate.net
Orius laevigatusBlend of Neryl (S)-2-methylbutanoate and (R)-lavandulyl acetate (1:2.3 ratio)Significant attraction of both adults and nymphs. researchgate.net

Computational Approaches to SAR (e.g., QSAR modeling)

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for systematically analyzing and predicting the biological activity of compounds like this compound based on their molecular structure. researchgate.net These models establish a mathematical correlation between the chemical structure, represented by molecular descriptors, and a specific biological activity or property. researchgate.netnih.gov

For fragrance and flavor components, including esters like this compound, SAR and QSAR models are used to predict various endpoints, from sensory properties to potential toxicity. federalregister.goveuropa.eu For example, qualitative SAR databases like DEREK (Deductive Estimation of Risk from Existing Knowledge) can be used to screen for structural alerts related to genotoxicity or carcinogenicity based on substructures within the molecule. federalregister.gov

In the context of insect chemical ecology, molecular docking, a computational simulation technique, has been employed to predict the binding affinity of pheromone components like neryl (S)-2-methylbutanoate with specific odorant-binding proteins (OBPs) and chemosensory proteins (CSPs) in insects. mdpi.com In a study on F. occidentalis and F. intonsa, molecular docking was used to investigate the interactions between the two pheromone components and several identified OBP and CSP proteins. The results help predict which proteins are most likely involved in the initial recognition of the pheromone, providing a molecular basis for the observed behavioral responses. mdpi.com

Quantitative Structure-Property Relationship (QSPR) or Quantitative Structure-Retention Relationship (QSRR) models are another application of this computational approach. These models predict physicochemical properties like gas chromatographic retention indices based on molecular descriptors. researchgate.netmdpi.com Such models are valuable for identifying compounds in complex mixtures like essential oils, where this compound can be a constituent. mdpi.commdpi.com The models work by calculating various descriptors (e.g., constitutional, topological, conformational) for a set of molecules and using statistical methods like multiple linear regression or artificial neural networks to build a predictive model. researchgate.netmdpi.com

Environmental Fate and Degradation Mechanisms

Biotic Degradation Pathways

The biological degradation of neryl 2-methylbutyrate (B1264701) is a significant pathway for its removal from the environment. As an ester of neryl alcohol and 2-methylbutyric acid, the primary biotic degradation route is expected to be enzymatic hydrolysis. smolecule.com This reaction, catalyzed by non-specific esterase enzymes commonly found in microorganisms and other organisms, would cleave the ester bond to form neryl alcohol and 2-methylbutyric acid. smolecule.com These resulting compounds can then be further metabolized by organisms.

The potential for biodegradation is supported by computational models. The EPI Suite™ software, which estimates the environmental fate of organic chemicals, predicts a high probability of rapid biodegradation for neryl 2-methylbutyrate. perflavory.com

Table 1: Predicted Biotic Degradation of this compound perflavory.com
Model (EPI Suite™ BIOWIN)PredictionEstimated Timeframe
Biowin1 (Linear Model)0.8082 (Probability)-
Biowin2 (Non-Linear Model)0.9760 (Probability)-
Biowin3 (Ultimate Survey Model)2.8126Weeks
Biowin4 (Primary Survey Model)3.7328Days to Weeks

The presence of this compound in the essential oils of various plants, including Artemisia pallens, Gerbera piloselloides, and Stevia rebaudiana, suggests that biological systems possess the enzymatic machinery for its synthesis and, consequently, its degradation. biorxiv.orgbiorxiv.orgfrontiersin.orgsemanticscholar.org

Abiotic Environmental Transformation

This compound can also be transformed in the environment through non-biological chemical processes, primarily hydrolysis and atmospheric oxidation.

Hydrolysis: As an ester, this compound is susceptible to chemical hydrolysis in the presence of water. smolecule.com This reaction is catalyzed by acid or base conditions and results in the same degradation products as enzymatic hydrolysis: neryl alcohol and 2-methylbutyric acid. smolecule.com The rate of hydrolysis is dependent on the pH of the surrounding water. The HYDROWIN v2.00 model estimates a base-catalyzed hydrolysis rate constant (Total Kb) of 4.168E-002 L/mol-sec at 25°C for pH levels above 8. perflavory.com

Atmospheric Oxidation: When released into the atmosphere, this compound is expected to degrade relatively quickly through reactions with photochemically produced oxidants such as hydroxyl (OH) radicals and ozone. perflavory.com The AopWin™ model provides estimates for these atmospheric reactions. The reaction with hydroxyl radicals is predicted to be the dominant degradation pathway. perflavory.com

Table 2: Predicted Atmospheric Oxidation of this compound perflavory.com
OxidantOverall Rate Constant (cm³/molecule-sec)Predicted Half-Life
Hydroxyl Radicals (OH)180.2231 x 10⁻¹²0.712 Hours (0.059 Days)
Ozone (O₃)86.000000 x 10⁻¹⁷19.189 Minutes (0.013 Days)

Sorption: The compound's movement and distribution in the environment are also influenced by its tendency to adsorb to soil and sediment. The KOCWIN™ model predicts a high soil adsorption coefficient (Koc) of 2863 L/kg, indicating that this compound is expected to have low mobility in soil and will tend to partition to solids in aquatic systems. perflavory.com

Future Research Directions and Translational Perspectives in Chemical Ecology

Elucidation of Novel Biosynthetic Pathways and Enzymes

The biosynthesis of neryl 2-methylbutyrate (B1264701), a monoterpenoid ester, is presumed to follow the general terpenoid synthesis pathways. Terpenoids are synthesized from the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). mdpi.com These precursors are produced through two main pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the 2-C-methyl-d-erythritol 4-phosphate (MEP) pathway in the plastids. mdpi.comnih.gov The MEP pathway is primarily responsible for the production of monoterpenes, such as the nerol (B1678202) backbone of neryl 2-methylbutyrate. nih.gov

The formation of the nerol backbone involves the condensation of IPP and DMAPP. mdpi.com Subsequent esterification with 2-methylbutyric acid yields this compound. smolecule.com While the general outline of this biosynthesis is understood, the specific enzymes catalyzing each step in the formation of this compound, particularly the final esterification step, are not fully elucidated. Future research will likely focus on identifying and characterizing the specific terpene synthases (TPSs) and acyltransferases involved.

A hypothetical biosynthetic pathway for neryl (S)-2-methylbutanoate in the western flower thrips, Frankliniella occidentalis, has been proposed. This pathway is divided into three stages: the formation of IPP from acetyl-CoA, the synthesis of geranyl or lavandulyl pyrophosphate from IPP, and the final formation of the ester by a methylbutanoate transferase. researchgate.net Research has identified several candidate genes involved in this process, including those for β-keto thiolase, HMG-CoA synthase, and HMG-CoA reductase. researchgate.net

Further investigation into the biosynthetic pathways in various organisms, from plants to insects, will be crucial. For instance, the essential oil of davana (Artemisia pallens) roots is rich in neryl (S)-2-methylbutanoate. biorxiv.org Understanding the specific enzymes and regulatory mechanisms in such plants could provide valuable insights for biotechnological applications.

Advanced Omics Technologies in Semiochemical Research (Genomics, Transcriptomics, Proteomics, Metabolomics)

Advanced "omics" technologies are revolutionizing the study of semiochemicals like this compound. These approaches provide a holistic view of the biological processes underlying the production and perception of these signaling molecules.

Genomics: The study of an organism's complete set of DNA, or genome, can reveal the genes encoding the enzymes involved in biosynthetic pathways. By sequencing the genomes of organisms that produce this compound, researchers can identify candidate genes for terpene synthases, acyltransferases, and other relevant enzymes.

Transcriptomics: This technology analyzes the complete set of RNA transcripts in a cell or organism, providing a snapshot of gene expression at a specific moment. Transcriptomic analysis of tissues that produce this compound, such as the glands of insects or the trichomes of plants, can pinpoint which genes are actively being transcribed during its synthesis. nih.gov Comparing transcriptomes under different conditions (e.g., developmental stage, environmental stress) can reveal the regulatory networks controlling its production.

Proteomics: Proteomics is the large-scale study of proteins. By analyzing the protein complement of relevant tissues, researchers can identify the enzymes directly responsible for the biosynthesis of this compound. d-nb.info Techniques like iTRAQ (isobaric tags for relative and absolute quantification) can be used to compare protein abundance between different samples, providing insights into the regulation of the biosynthetic pathway. d-nb.info

Metabolomics: This field focuses on the comprehensive analysis of all metabolites within a biological system. Metabolomic profiling can be used to identify and quantify this compound and its precursors, providing a direct measure of the output of the biosynthetic pathway. d-nb.info This approach is also invaluable for understanding the broader metabolic context in which the compound is produced.

The integration of these omics technologies provides a powerful toolkit for dissecting the complex biology of this compound. For example, a combined transcriptomic and metabolomic approach could correlate the expression of specific genes with the production of the compound, providing strong evidence for gene function.

Development of Sustainable Bio-Production Systems through Metabolic Engineering

Metabolic engineering offers a promising avenue for the sustainable production of valuable compounds like this compound. This field involves the targeted modification of an organism's metabolic pathways to enhance the production of a desired substance. mdpi.com Both plant- and microorganism-based systems are being developed for the bio-production of semiochemicals.

The primary goal of metabolic engineering in this context is to create efficient and low-cost manufacturing platforms for insect pheromones and other semiochemicals, providing a sustainable alternative to traditional chemical synthesis. earlham.ac.ukera-learn.eu Chemical synthesis can be expensive and may involve the use of toxic ingredients and the generation of harmful byproducts. era-learn.eucobiotech.eu

Plant-Based Systems: Plants are natural producers of a vast array of terpenoids. ucanr.edu By introducing or modifying the genes involved in the this compound biosynthetic pathway, it is possible to engineer plants to produce this compound in large quantities. d-nb.info For example, researchers have successfully engineered plants to produce other monoterpenes like linalool (B1675412). d-nb.info One strategy involves the overexpression of key enzymes, such as terpene synthases, under the control of strong, tissue-specific promoters. nih.govd-nb.info Another approach is to modify the regulatory networks that control terpenoid biosynthesis, for instance, by altering the expression of transcription factors. nih.gov

Microorganism-Based Systems: Microorganisms such as Escherichia coli and the yeast Saccharomyces cerevisiae are also powerful platforms for metabolic engineering. thieme-connect.com These organisms can be genetically modified to express the entire biosynthetic pathway for this compound. This approach has been successfully used to produce precursors for the antimalarial drug artemisinin. thieme-connect.com The development of microbial "cell factories" for this compound would involve introducing the genes for the necessary enzymes from the MEP pathway and the final acyltransferase.

Projects like SUSPHIRE are actively working on developing both plant and fungal systems for the bioproduction of insect pheromones. cobiotech.euukri.org These efforts aim to not only produce the final pheromone compounds but also key precursors that can simplify and reduce the cost of chemical synthesis. era-learn.eu The long-term vision includes the development of "living bio-dispensers," such as engineered plants that release the semiochemical directly into the environment. era-learn.eu

Integration of this compound Research into Integrated Pest Management (IPM) Strategies

This compound has significant potential for use in Integrated Pest Management (IPM) programs, particularly for the control of the western flower thrips (Frankliniella occidentalis), a major agricultural pest. smolecule.comresearchgate.net IPM is an ecosystem-based strategy that focuses on long-term prevention of pests or their damage through a combination of techniques such as biological control, habitat manipulation, modification of cultural practices, and use of resistant varieties.

Neryl (S)-2-methylbutanoate is a component of the aggregation pheromone of the western flower thrips. mdpi.comnih.gov This means it attracts both male and female thrips, making it a valuable tool for monitoring and controlling their populations. mdpi.comscispace.com

Current and Potential Applications in IPM:

Monitoring: Traps baited with neryl (S)-2-methylbutanoate can be used to detect the presence of western flower thrips and to monitor their population levels. researchgate.netscispace.com This information is crucial for making informed decisions about when and if other control measures are needed.

Mass Trapping: The use of a large number of pheromone-baited traps to capture a significant portion of the pest population can be an effective control method. researchgate.netscispace.com Studies in strawberry crops have shown that mass trapping with blue sticky roller traps containing neryl (S)-2-methylbutanoate can significantly reduce thrips numbers and fruit damage. europa.eurussellipm.com The addition of the pheromone doubled the trap catch compared to unbaited traps. scispace.comrussellipm.com

Lure and Kill: This strategy involves combining the attractant with a killing agent, such as an insecticide or a pathogen. The pheromone lures the pests to a specific location where they are exposed to the control agent. This approach can reduce the amount of insecticide needed and target the pest more specifically. Research is ongoing to evaluate the compatibility of neryl (S)-2-methylbutanoate with entomopathogenic fungi for this purpose. icipe.org

Mating Disruption: By releasing large amounts of the aggregation pheromone into the environment, it may be possible to confuse the thrips and prevent them from finding each other to mate. researchgate.netscispace.com While this has been effective for other insects, its potential for thrips management requires further investigation. scispace.com

Push-Pull Strategy: This approach involves using a combination of attractants ("pull") and repellents ("push") to manipulate the distribution of pests in a crop. This compound could be used as the "pull" component, drawing the pests away from the main crop and towards traps or trap crops. A recent study demonstrated the potential of a push-pull strategy using a combination of aggregation and alarm signals. nih.gov

The effectiveness of this compound in IPM can be influenced by various factors, including the type of trap, the color of the trap, and the presence of other volatile compounds. russellipm.com For example, blue traps have been found to be more attractive to western flower thrips than other colors. russellipm.com Research has also shown that combining this compound with plant-derived kairomones, such as methyl isonicotinate (B8489971), can sometimes enhance trap catch, although synergistic effects are not always observed. windows.net

Computational and Data Science Approaches for Predicting Chemical Ecological Roles

Computational and data science approaches are becoming increasingly important tools for predicting the ecological roles of semiochemicals like this compound. These methods can help to prioritize compounds for further experimental investigation and to design new, more effective semiochemical-based pest management strategies.

Quantitative Structure-Activity Relationship (QSAR) Modeling:

QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity. wikipedia.org In the context of chemical ecology, QSAR can be used to predict the attractiveness or repellency of a compound to a particular insect species based on its molecular properties. royalsocietypublishing.org

The process of developing a QSAR model involves:

Data Collection: A dataset of compounds with known biological activity (e.g., attraction of western flower thrips in an olfactometer) is compiled. royalsocietypublishing.org

Descriptor Calculation: A variety of molecular descriptors, which are numerical representations of the chemical structure and physicochemical properties of the compounds, are calculated.

Model Building: Statistical methods are used to build a mathematical model that relates the descriptors to the biological activity. wikipedia.org

Validation: The predictive power of the model is tested using a separate set of compounds that were not used in the model-building process. royalsocietypublishing.org

For semiochemicals, advanced QSAR techniques like 3D-QSAR, which considers the three-dimensional properties of molecules, may be particularly useful. royalsocietypublishing.org These models can help to identify the key structural features that are important for a compound's activity and can be used to design new, more potent analogs.

Machine Learning:

Machine learning algorithms can be used to build predictive models from large and complex datasets. royalsocietypublishing.org In chemical ecology, machine learning could be used to:

Predict the olfactory perception of a compound by an insect.

Classify compounds as attractants, repellents, or neutral based on their chemical structure.

Identify novel semiochemicals from large chemical libraries.

Virtual Screening:

Virtual screening is a computational technique used to search large libraries of chemical compounds for those that are likely to have a desired biological activity. This can be done by using a QSAR model to predict the activity of each compound in the library or by using molecular docking to simulate the binding of each compound to a target protein, such as an olfactory receptor.

By applying these computational and data science approaches to the study of this compound and related compounds, researchers can accelerate the discovery and development of new tools for pest management and gain a deeper understanding of the chemical language of insects.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing neryl 2-methylbutyrate?

  • Synthesis : this compound is typically synthesized via esterification of nerol (a monoterpene alcohol) with 2-methylbutyric acid, catalyzed by acid or enzymatic agents. Reaction conditions (e.g., temperature, solvent, catalyst type) must be optimized to minimize side products like transesterified derivatives.
  • Characterization : Gas chromatography (GC) coupled with mass spectrometry (MS) is standard for purity assessment . Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR, confirms structural integrity. For stereoisomer differentiation, chiral columns in GC or circular dichroism (CD) may be required .

Q. How can researchers verify the identity of this compound in complex mixtures (e.g., plant extracts)?

  • Methodology :

GC-MS : Use polar columns (e.g., DB-WAX) with Kovats retention indices to match reference spectra .

2D NMR : Correlate HMBC (heteronuclear multiple-bond correlation) and COSY (correlation spectroscopy) data to confirm ester linkage and branching .

High-Resolution MS : Validate molecular formula (C15_{15}H26_{26}O2_2, exact mass 238.3657) to distinguish from co-eluting compounds .

Advanced Research Questions

Q. What are the challenges in elucidating the metabolic pathways involving this compound in eukaryotic systems?

  • Key Issues :

  • Redundant Pathways : 2-methylbutyrate derivatives may participate in multiple pathways (e.g., lipid metabolism, xenobiotic detoxification), complicating functional studies .
  • Enzyme Specificity : Esterases or lipases hydrolyzing this compound must be identified via knockout models or activity-based protein profiling.
    • Experimental Design :
  • Use isotopic labeling (e.g., 13C^{13}\text{C}-nerol) to trace metabolite flux.
  • Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to map pathway interactions .

Q. How should researchers address contradictory findings in health-related studies of structurally related esters (e.g., ethyl 2-methylbutyrate)?

  • Case Analysis : Ethyl 2-methylbutyrate was associated with asthma in one study but showed no respiratory effects in another .
  • Resolution Strategies :

Source Identification : Differentiate microbial (e.g., Aspergillus) vs. synthetic origins using stable isotope ratio analysis .

Dose-Response Modeling : Evaluate thresholds for biological activity in vitro (e.g., bronchial cell assays).

Cohort Heterogeneity : Adjust for confounders (e.g., pre-existing lung conditions, exposure levels) in epidemiological studies .

Q. What methodologies are recommended for studying the olfactory properties of this compound in odor mixtures?

  • Psychophysical Protocols :

  • Odor Pleasantness Rating : Use binary mixtures with controlled ratios (e.g., this compound vs. ethyl 2-methylbutyrate) and randomized trials to mitigate familiarity bias .
  • Panel Training : Ensure consistency via repeated exposure and statistical validation (Wilcoxon tests with Bonferroni correction) .
    • Neural Correlates : Pair olfactory testing with fMRI to map cortical responses to ester-specific odorants.

Data Analysis and Reporting Guidelines

Q. How should researchers handle redundancy in metabolic pathway databases for compounds like this compound?

  • Database Curation :

Pathway Validation : Remove entries lacking mammalian enzyme homologs or biochemical evidence (e.g., peptidoglycan pathways) .

Annotation Standards : Use systems like MetaCyc or KEGG with manual verification of reaction specificity .

  • Experimental Validation : Confirm pathway activity via gene silencing (CRISPR/Cas9) or enzyme inhibition assays.

Q. What statistical approaches are critical for robust analysis of volatile organic compound (VOC) studies involving this compound?

  • Multivariate Regression : Adjust for covariates (e.g., indoor microbial load, ventilation rates) when assessing VOC-health correlations .
  • Machine Learning : Apply random forest or PCA to identify VOC clusters linked to specific sources (e.g., microbial vs. synthetic) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.